4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

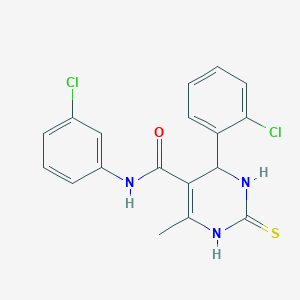

This compound belongs to the tetrahydropyrimidine carboxamide class, characterized by a six-membered dihydropyrimidine ring fused with a carboxamide group. Its structure features two chlorophenyl substituents: a 2-chlorophenyl group at the C4 position of the pyrimidine ring and a 3-chlorophenyl group attached to the carboxamide nitrogen.

Properties

IUPAC Name |

4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3OS/c1-10-15(17(24)22-12-6-4-5-11(19)9-12)16(23-18(25)21-10)13-7-2-3-8-14(13)20/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWLQZROEXENJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate chlorophenyl derivatives with a sulfanylidene precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.

Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced sulfides.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Pharmacological and Physicochemical Comparisons

Antioxidant Activity :

- Furan-substituted analogs (e.g., 4-(furan-2-yl)-6-methyl-2-thioxo-THP-5-carboxylates) exhibit moderate free radical scavenging activity (IC50: 0.6–1.2 mg/mL) .

- The target compound’s chlorophenyl groups may reduce antioxidant efficacy compared to electron-donating substituents (e.g., methoxy or hydroxyl groups) due to increased lipophilicity and steric hindrance .

The target compound’s dual chlorophenyl groups may limit kinase selectivity compared to smaller substituents (e.g., methyl or methoxy) due to steric clashes .

Crystallographic and Hydrogen-Bonding Patterns :

- N-(2,4-Dimethylphenyl)-4-(3-nitrophenyl)-6-methyl-2-oxo-THP-5-carboxamide forms a 3D network via N–H···O and C–H···π interactions, stabilized by nitro group participation .

- The target compound’s 2-sulfanylidene group likely facilitates stronger S···H–N/C interactions compared to oxo analogs, improving crystal packing stability .

Physicochemical Properties

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrimidine core with various substituents, including chlorophenyl and sulfanylidene groups. The molecular formula is , and its molecular weight is approximately 368.3 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C18H16Cl2N2S |

| Molecular Weight | 368.3 g/mol |

| IUPAC Name | 4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

| Solubility | Soluble in organic solvents; insoluble in water |

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For example, derivatives of tetrahydropyrimidines have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Analysis

In vitro studies demonstrated that this compound effectively inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM. The mechanism was primarily attributed to the modulation of apoptosis-related pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

The biological activity of This compound is thought to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Induction of Apoptosis : It triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : The compound can induce G1 phase arrest in cancer cells, effectively halting their proliferation.

Pharmacological Studies

A comprehensive pharmacological study assessed the compound's effects on various cancer cell lines and normal cells. The results indicated selective cytotoxicity towards cancer cells while sparing normal fibroblasts.

Toxicity Profile

Preliminary toxicity assessments suggest that the compound has a favorable safety profile at therapeutic concentrations. However, further studies are required to fully elucidate its toxicological effects.

Q & A

Q. What are the critical parameters for optimizing the synthesis yield of this compound?

Synthesis optimization requires precise control of reaction conditions:

- Temperature : Elevated temperatures (80–120°C) are often necessary for cyclization steps, but excess heat may degrade intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid crystallization .

- Catalysts : Acidic (e.g., HCl) or basic (e.g., triethylamine) catalysts are used to promote condensation and cyclization steps .

- Reaction time : Intermediate steps (e.g., thiourea formation) may require 12–24 hours for completion . Analytical validation via HPLC (purity >95%) and NMR (structural confirmation) is critical .

Q. Which analytical techniques are most reliable for structural elucidation?

- NMR spectroscopy : H and C NMR confirm substituent positions and ring saturation. For example, sulfanylidene (C=S) groups exhibit characteristic downfield shifts at ~160–180 ppm in C NMR .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. In analogous compounds, intermolecular S···O interactions stabilize crystal packing .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns .

Q. How can purity and stability be maintained during storage?

- Storage conditions : Use airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation of the sulfanylidene group.

- Stability assays : Monitor degradation via HPLC every 6 months; degradation products often arise from hydrolysis of the carboxamide group .

Advanced Research Questions

Q. What computational methods are effective for predicting reaction pathways in derivatives?

- Quantum chemical calculations : Density Functional Theory (DFT) models transition states for cyclization steps. For example, B3LYP/6-31G(d) optimizes geometry and calculates activation energies .

- Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) explore intermediates and byproducts, reducing trial-and-error experimentation .

- Molecular docking : Screens bioactivity by simulating interactions with target proteins (e.g., kinase inhibitors) .

Q. How does the electronic nature of substituents influence bioactivity?

- Chlorophenyl groups : Electron-withdrawing Cl atoms enhance electrophilicity, improving binding to enzymatic active sites (e.g., tyrosine kinases) .

- Sulfanylidene moiety : Acts as a hydrogen-bond acceptor, influencing solubility and membrane permeability. Replacing S with O (sulfoxide) reduces potency in analogous compounds .

- Structure-Activity Relationship (SAR) : Comparative studies with fluorophenyl or methyl-substituted analogs show ≥10-fold differences in IC values .

Q. What strategies mitigate contradictions in solubility vs. bioactivity data?

- Prodrug design : Introduce ester groups (e.g., ethyl carboxylates) to improve solubility, which hydrolyze in vivo to active carboxylic acids .

- Co-crystallization : Use co-solvents (e.g., PEG 400) or cyclodextrins to enhance aqueous solubility without altering pharmacophores .

- Data normalization : Account for solvent polarity effects in bioassays by standardizing DMSO concentrations (<1% v/v) .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Avoids decomposition |

| Solvent | DMF/Ethanol (3:1 v/v) | Balances solubility and crystallization |

| Catalyst | 10 mol% HCl | Accelerates cyclization |

| Reaction Time | 12–24 hours | Ensures complete intermediate conversion |

Q. Table 2. Computational Tools for Reaction Design

| Tool | Application | Reference |

|---|---|---|

| GRRM | Pathway exploration | |

| Gaussian 16 | DFT optimization | |

| AutoDock Vina | Protein-ligand docking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.